molecular formula C16H15NO B14167590 (E)-N,3-diphenylbut-2-enamide CAS No. 21298-82-8

(E)-N,3-diphenylbut-2-enamide

Cat. No.: B14167590
CAS No.: 21298-82-8
M. Wt: 237.30 g/mol
InChI Key: HRSFRXQUPFPNSL-OUKQBFOZSA-N
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Description

(E)-N,3-Diphenylbut-2-enamide is an organic compound characterized by its unique structure, which includes a but-2-enamide backbone with phenyl groups attached at the N and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,3-diphenylbut-2-enamide typically involves the reaction of cinnamoyl chloride with aniline under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (E)-N,3-Diphenylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(E)-N,3-Diphenylbut-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N,3-diphenylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    N-Phenylcinnamamide: Similar structure but lacks the additional phenyl group at the 3 position.

    Cinnamoylaniline: Similar backbone but different substitution pattern.

Uniqueness: (E)-N,3-Diphenylbut-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups at both the N and 3 positions enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

21298-82-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(E)-N,3-diphenylbut-2-enamide

InChI

InChI=1S/C16H15NO/c1-13(14-8-4-2-5-9-14)12-16(18)17-15-10-6-3-7-11-15/h2-12H,1H3,(H,17,18)/b13-12+

InChI Key

HRSFRXQUPFPNSL-OUKQBFOZSA-N

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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